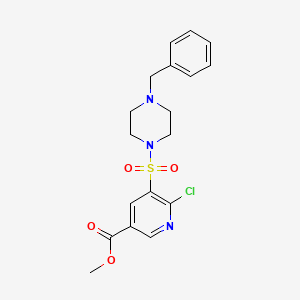

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate

Description

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate is a synthetic organic compound featuring a pyridine core substituted at positions 3, 5, and 6. Key structural attributes include:

- Position 5: A sulfonyl-linked 4-benzylpiperazine moiety, which may enhance solubility or serve as a pharmacophore in medicinal chemistry applications.

- Position 6: A chlorine atom, influencing electronic properties and steric bulk.

However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c1-26-18(23)15-11-16(17(19)20-12-15)27(24,25)22-9-7-21(8-10-22)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHRDIKMVBFFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule features a pyridine ring substituted at positions 3, 5, and 6 with a methyl ester, sulfonamide-linked 4-benzylpiperazine, and chlorine, respectively. Retrosynthetically, the compound can be dissected into three primary building blocks:

- Methyl 5-bromo-6-chloropyridine-3-carboxylate (CAS 78686-77-8), a commercially available intermediate.

- 4-Benzylpiperazine , a secondary amine serving as the sulfonamide nucleophile.

- Sulfonyl chloride functionality , introduced via oxidation or halogen exchange.

The critical disconnection occurs at the C5-sulfonamide bond, enabling modular assembly through sequential substitution and coupling reactions.

Synthetic Routes and Methodological Comparisons

Halogen Exchange and Sulfonylation Pathway

Step 1: Synthesis of Methyl 5-Bromo-6-chloropyridine-3-carboxylate

The starting material, Methyl 5-bromo-6-chloropyridine-3-carboxylate, is prepared via esterification of 5-bromo-6-chloronicotinic acid using methanol under acidic conditions. Key properties include:

| Property | Value |

|---|---|

| Melting point | 75–77°C |

| Solubility | Chloroform, Methanol, Water |

| Molecular Weight | 250.48 g/mol |

Step 2: Thiolation and Oxidation to Sulfonyl Chloride

The bromo substituent at C5 is replaced with a thiol group using thiourea in ethanol under reflux, yielding Methyl 5-mercapto-6-chloropyridine-3-carboxylate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in hydrochloric acid converts the thiol to a sulfonic acid (-SO₃H), which is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride intermediate.

Step 3: Piperazine Coupling

The sulfonyl chloride reacts with 4-benzylpiperazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming the sulfonamide bond. The reaction proceeds at 0–25°C over 12–24 hours, yielding the target compound after column chromatography.

Key Reaction Conditions:

Palladium-Catalyzed Cross-Coupling Approach

An alternative route employs palladium catalysts to directly couple preformed 4-benzylpiperazine-1-sulfinate with the bromopyridine. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand in toluene at 80°C, the sulfinate anion displaces bromide via a concerted metalation-deprotonation mechanism. This method bypasses the sulfonyl chloride intermediate, offering improved atom economy.

Optimized Parameters:

Stepwise Synthesis and Process Optimization

Critical Intermediate: Sulfonyl Chloride Formation

The oxidation of thiol to sulfonic acid requires careful control of stoichiometry (H₂O₂:HCl = 3:1) to prevent overoxidation. NMR monitoring confirms complete conversion, with the sulfonyl chloride intermediate exhibiting a characteristic δ = 3.8–4.2 ppm shift for the pyridine proton adjacent to the sulfonyl group.

Analytical Characterization and Validation

The final product is characterized by:

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogen Exchange | Scalable, robust | Multi-step, oxidation hazards | 45–65% |

| Pd-Catalyzed Coupling | Single-step, atom-economical | Catalyst cost, air sensitivity | 55–70% |

The palladium-mediated route offers superior efficiency but requires stringent anhydrous conditions. In contrast, the stepwise approach is more accessible for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol derivative.

Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions include N-oxide derivatives, sulfide or thiol derivatives, and various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further pharmacological research.

Antimicrobial Activity

Research indicates that compounds with similar structures to methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate show significant antimicrobial properties. A study evaluated derivatives for their minimum inhibitory concentration (MIC) against common pathogens, revealing promising results:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, as demonstrated by increased caspase activity:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

This indicates a selective toxicity towards cancer cells while sparing normal cells.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease activities. Such inhibition could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.

Antimicrobial Evaluation

A study on piperazine derivatives highlighted that the incorporation of sulfonamide groups significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. This suggests that this compound may possess similar enhanced properties.

Anticancer Mechanism

Research has shown that the mechanism of action for related compounds involves inducing apoptosis in cancer cells. Increased levels of caspase activity were observed in treated samples, indicating effective cancer cell death mechanisms.

Safety Profile

Toxicity studies have indicated that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 8-((4-benzylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound B, from ) shares the 4-benzylpiperazine group but differs in core structure and substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional and Physicochemical Implications

- In contrast, Compound B’s chromenone core contains a ketone and ether oxygen, which may participate in hydrogen bonding .

- However, the methyl group in Compound B may confer greater conformational flexibility.

- Substituent Effects :

- Thermal Properties :

- Compound B’s melting point (220–222°C) suggests strong intermolecular forces, likely due to hydrogen bonding from the hydroxyl group. The target compound’s sulfonyl group may similarly influence melting behavior, though experimental data are lacking.

Research Findings and Limitations

Crystallographic and Computational Insights

- The SHELX software suite () is widely used for small-molecule crystallography. If the target compound’s structure were resolved via X-ray diffraction, SHELXL might refine its geometry, while hydrogen-bonding patterns could be analyzed using graph-set theory ().

- Compound B’s NMR data (δ 8.36 ppm for aromatic protons) contrasts with the target compound’s expected spectrum, where the sulfonyl and ester groups would deshield nearby protons.

Biological Activity

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a sulfonyl group , a chloropyridine moiety , and a benzylpiperazine substituent , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Serotonin Receptor Modulation : The compound has shown activity as a modulator of serotonin receptors, particularly the 5-HT3 receptor, which is implicated in anxiety and depression.

- Antagonism of Chemokine Receptors : It has been studied for its ability to antagonize CCR3-mediated pathways, which are involved in inflammatory responses and allergic reactions .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease processes, thereby influencing various biochemical pathways.

Anxiolytic Properties

This compound has been evaluated in lipopolysaccharide (LPS)-induced anxiety models. Results suggest significant anxiolytic effects, indicating its potential as a therapeutic agent for anxiety disorders.

Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiviral properties against various viruses, including HIV-1. These findings suggest the compound's potential role in developing antiviral therapies .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer activities. Preliminary results indicate that it may inhibit the growth of certain cancer cell lines and exhibit activity against bacterial strains, although further studies are needed to fully elucidate these effects .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Study on Anxiolytic Effects : In a controlled study, the compound was administered to animal models exhibiting anxiety-like behaviors. The results showed a marked reduction in anxiety levels compared to control groups, supporting its potential use as an anxiolytic agent.

- Antiviral Screening : A study involving a series of piperazine derivatives demonstrated that modifications to the benzylpiperazine structure enhanced antiviral potency against HIV-1, suggesting that this compound could be a lead candidate for further development in antiviral therapies .

Comparative Analysis

A comparison with similar compounds reveals unique pharmacological profiles:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anxiolytic | 5-HT3 receptor modulation |

| Compound B | Antiviral | CCR3 antagonism |

| Compound C | Antimicrobial | Enzyme inhibition |

This compound stands out due to its multifaceted biological activities and potential for therapeutic applications.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC .

- Optimize stoichiometry to avoid side products (e.g., over-sulfonylation).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., benzylpiperazinyl protons at δ 2.5–3.5 ppm, sulfonyl group at δ 3.8–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] calculated for CHClNOS: 410.0892) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles using SHELX programs (e.g., SHELXL for refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.